
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide, also known as HMBN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a naphthohydrazide derivative that has shown promising results in different studies.
科学的研究の応用
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been extensively studied for its potential applications in different fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.
作用機序
The mechanism of action of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating different signaling pathways. For example, in cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in the growth and survival of cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the JNK signaling pathway, which is implicated in the neuroinflammation and neuronal death associated with the disease.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. For example, in cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the production of reactive oxygen species and inhibit the formation of beta-amyloid fibrils. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB.
実験室実験の利点と制限
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown low toxicity in different studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has limited bioavailability, which can affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide. One direction is to explore its potential applications in other fields such as cardiovascular diseases and diabetes. Another direction is to optimize its pharmacokinetics and pharmacodynamics by improving its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, this compound has shown promising results in different studies and has the potential to be a valuable tool in scientific research.
合成法
The synthesis of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is a multistep process that involves the reaction of 2-naphthohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction occurs in an organic solvent such as dichloromethane and is followed by purification through column chromatography. The final product is obtained as a yellow solid with a high yield.
特性
IUPAC Name |
3-hydroxy-N'-(4-methylbenzoyl)naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-6-8-13(9-7-12)18(23)20-21-19(24)16-10-14-4-2-3-5-15(14)11-17(16)22/h2-11,22H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOSIBLEMIFIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

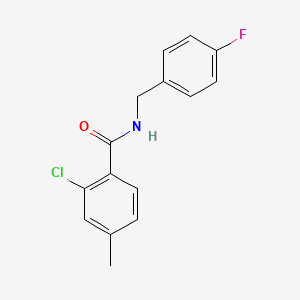
![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
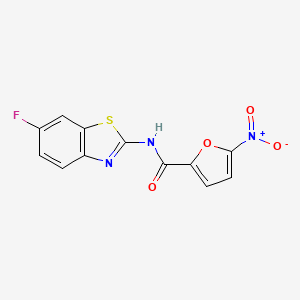
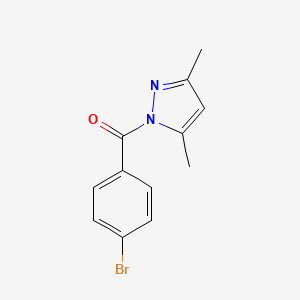
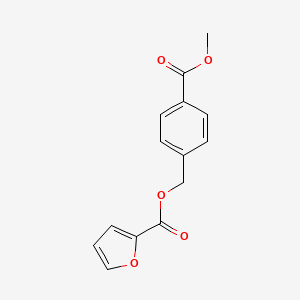
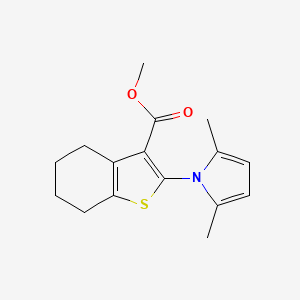
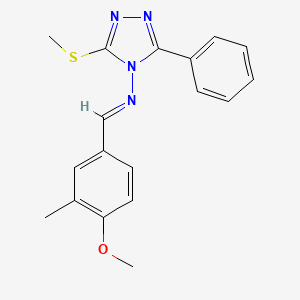
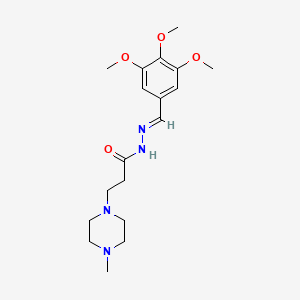


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

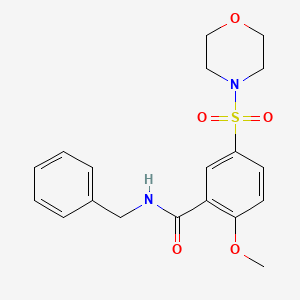
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)